3-Chloro-5,6-diphenyl-1,2,4-triazine CAS number 34177-11-2
3-Chloro-5,6-diphenyl-1,2,4-triazine CAS number 34177-11-2
An In-depth Technical Guide to 3-Chloro-5,6-diphenyl-1,2,4-triazine
Abstract
This technical guide provides a comprehensive examination of 3-Chloro-5,6-diphenyl-1,2,4-triazine (CAS No. 34177-11-2), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, synthesis, and extensive chemical reactivity. A core focus is placed on its role as a versatile intermediate, driven by the facile displacement of its C-3 chlorine atom via nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the generation of diverse libraries of 1,2,4-triazine derivatives, a scaffold renowned for a wide spectrum of biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Introduction: The Strategic Importance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in the field of drug discovery.[1] Its unique electronic properties and spatial arrangement of nitrogen atoms allow for diverse molecular interactions, making its derivatives potent candidates for a range of therapeutic targets.[1][2] Researchers have successfully developed 1,2,4-triazine-based compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3]
Within this important class of compounds, 3-Chloro-5,6-diphenyl-1,2,4-triazine emerges as a particularly valuable synthetic intermediate.[3] Its structure is primed for chemical modification, featuring two phenyl groups that provide a rigid, lipophilic core and a highly reactive chlorine atom at the 3-position.[3] This chlorine atom serves as an excellent leaving group, making the compound an ideal substrate for constructing a vast array of novel derivatives for biological screening and materials science applications.[3]
Molecular Identity and Physicochemical Profile
Accurate identification and understanding of a compound's fundamental properties are prerequisites for its successful application in research.
Chemical Identifiers
The following table summarizes the key identifiers for 3-Chloro-5,6-diphenyl-1,2,4-triazine.
| Identifier | Value |
| IUPAC Name | 3-chloro-5,6-diphenyl-1,2,4-triazine[4] |
| CAS Number | 34177-11-2[3][5] |
| Molecular Formula | C₁₅H₁₀ClN₃[4][5] |
| Molecular Weight | 267.71 g/mol [3][4] |
| InChI Key | FMSREUKSXAZODB-UHFFFAOYSA-N[3][4] |
| Canonical SMILES | ClC1=NC(C2=CC=CC=C2)=C(N=N1)C1=CC=CC=C1[4] |
Physicochemical Properties
The properties listed below are typical for a research-grade sample.
| Property | Value | Source |
| Appearance | White powder | [6] |
| Purity | ≥99% | [6] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [6] |
| Application | API, Pharmaceutical intermediates | [6] |
Synthesis and Purification
The synthesis of 3-Chloro-5,6-diphenyl-1,2,4-triazine is a well-established, multi-step process that begins with common starting materials. The key transformation is the chlorination of a hydroxyl precursor.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process: first, the construction of the core triazine ring, followed by the introduction of the reactive chlorine atom.
Caption: Synthetic workflow for 3-Chloro-5,6-diphenyl-1,2,4-triazine.
Experimental Protocol: Synthesis
The following protocol is a representative procedure. Researchers should always first consult primary literature and perform a thorough risk assessment.
Stage 1: Synthesis of 3-Hydroxy-5,6-diphenyl-1,2,4-triazine [7]
-
To a solution of benzil in a suitable solvent (e.g., n-butanol), add aminoguanidine bicarbonate.
-
Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 3-Hydroxy-5,6-diphenyl-1,2,4-triazine.
Stage 2: Chlorination to 3-Chloro-5,6-diphenyl-1,2,4-triazine [3]
-
Suspend the 3-Hydroxy-5,6-diphenyl-1,2,4-triazine from Stage 1 in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
Purification
For many applications, the crude product obtained after washing is of sufficient purity. However, for more sensitive downstream reactions, purification by column chromatography (silica gel) using a solvent system like hexanes/ethyl acetate is effective.[8]
Chemical Reactivity: The SNAr Gateway
The synthetic utility of 3-Chloro-5,6-diphenyl-1,2,4-triazine is dominated by the high reactivity of the C-3 position towards nucleophiles. The three nitrogen atoms in the triazine ring are strongly electron-withdrawing, which significantly reduces the electron density at the ring carbons. This electronic deficit makes the C-3 carbon highly susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as an excellent leaving group.[3]
This reactivity allows for the facile and predictable introduction of a wide variety of functional groups, making it a cornerstone for combinatorial chemistry and targeted synthesis.[3]
Caption: Core reactivity of 3-Chloro-5,6-diphenyl-1,2,4-triazine via SNAr.
Key Reactivity Pathways:
-
Amination: It readily reacts with primary and secondary amines, providing a direct route to 3-amino-5,6-diphenyl-1,2,4-triazine derivatives. These amino-functionalized triazines are common precursors for further elaboration.[3]
-
Thiolation: Reactions with thiols or their corresponding thiolate salts efficiently displace the chlorine to form 3-thioether derivatives.[3] The resulting 5,6-diphenyl-1,2,4-triazine-3-thiol is another versatile intermediate.[3][9]
-
Alkoxylation and Aryloxylation: Alkoxides and phenoxides react to yield the corresponding 3-alkoxy- and 3-aryloxy- derivatives, respectively.[3]
-
C-C Bond Formation: Strong carbon nucleophiles, such as carbanions derived from active methylene compounds, can also displace the chloride, enabling the synthesis of 3-alkyl or 3-heteroaryl derivatives.[10]
-
Transition-Metal Catalysis: Beyond direct substitution, the C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding its synthetic potential.[3]
Application in Drug Discovery and Medicinal Chemistry
While specific biological activities for the title compound itself are not widely reported, its true value lies in its role as a scaffold for generating pharmacologically active molecules. The 1,2,4-triazine core is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.
By applying the SNAr and cross-coupling reactions described above, medicinal chemists can rapidly generate large, diverse libraries of compounds from a single, readily available starting material.
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- 3. 3-Chloro-5,6-diphenyl-1,2,4-triazine | 34177-11-2 | Benchchem [benchchem.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. 34177-11-2|3-Chloro-5,6-diphenyl-1,2,4-triazine|BLD Pharm [bldpharm.com]
- 6. 34177-11-2, CasNo.34177-11-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Sci-Hub. ChemInform Abstract: Reactions of 3‐Chloro‐5,6‐diphenyl‐1,2,4‐triazine with Active Methylene Compounds: Synthesis of 3‐Heteroaryl‐5,6‐diphenyl‐1,2,4‐triazines. / ChemInform, 1987 [sci-hub.ru]
